MLN120B

Overview

Description

MLN120B is a potent and selective inhibitor of IκB kinase beta subunit (IKKβ), which plays a crucial role in the nuclear factor-κB (NF-κB) signaling pathway. This pathway is involved in various cellular processes, including inflammation, immunity, cell proliferation, and survival. This compound has shown significant potential in preclinical studies for its ability to inhibit the growth of multiple myeloma cells both in vitro and in vivo .

Scientific Research Applications

Chemistry: MLN120B is used as a tool compound to study the NF-κB signaling pathway and its role in various cellular processes.

Biology: this compound is used to investigate the role of IKKβ in inflammation, immunity, and cell survival.

Medicine: this compound has shown promise in preclinical studies for the treatment of multiple myeloma, rheumatoid arthritis, and other inflammatory diseases.

Industry: This compound can be used in the development of new therapeutic agents targeting the NF-κB pathway .

Mechanism of Action

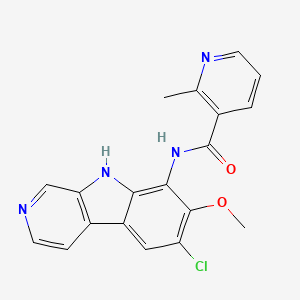

MLN120B, also known as GD8S432HM5, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, MLN-120B, ML-120B, or ml120b, is a potent and effective inhibitor of IκB kinase beta subunit (IKKβ) with significant implications in various biological processes .

Target of Action

The primary target of this compound is the IκB kinase beta subunit (IKKβ) . IKKβ is a key molecule in the NF-κB signal transduction cascade, which plays a crucial role in immune and inflammatory processes .

Mode of Action

This compound acts as an ATP-competitive inhibitor of IKKβ . It inhibits both baseline and tumor necrosis factor-α–induced nuclear factor-κB activation, associated with down-regulation of IκBα and p65 nuclear factor-κB phosphorylation .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . The inhibition of IKKβ by this compound leads to the prevention of IκBα phosphorylation, which in turn prevents the activation of NF-κB transcription factors . This pathway is involved in many immune and inflammatory processes .

Pharmacokinetics

It is known that this compound is an orally active compound , suggesting its bioavailability via oral administration.

Result of Action

This compound triggers 25% to 90% growth inhibition in a dose-dependent fashion in multiple myeloma cell lines and significantly augments tumor necrosis factor-α–induced cytotoxicity . It also augments growth inhibition triggered by doxorubicin and melphalan in both RPMI 8226 and IL-6-dependent INA6 cell lines .

Action Environment

The action of this compound is influenced by the presence of cytokines and the bone marrow microenvironment. For instance, this compound inhibits constitutive IL-6 secretion by bone marrow stromal cells (BMSCs) by 70% to 80% without affecting viability . Importantly, this compound almost completely blocks stimulation of MM.1S, U266, and INA6 cell growth, as well as IL-6 secretion from BMSCs, induced by multiple myeloma cell adherence to BMSCs .

Biochemical Analysis

Biochemical Properties

MLN120B plays a crucial role in biochemical reactions by inhibiting IκB kinase β (IKKβ), an enzyme involved in the NF-κB signaling pathway . This pathway is essential for regulating immune and inflammatory responses. This compound interacts with IKKβ by binding to its active site, thereby preventing the phosphorylation and subsequent degradation of IκBα. This inhibition leads to the suppression of NF-κB activation, which is a key factor in the proliferation and survival of multiple myeloma cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In multiple myeloma cells, this compound inhibits both baseline and tumor necrosis factor-α (TNF-α)-induced NF-κB activation . This inhibition is associated with the down-regulation of IκBα and p65 nuclear factor-κB phosphorylation . This compound triggers dose-dependent growth inhibition in multiple myeloma cell lines and enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan . Additionally, this compound inhibits constitutive interleukin-6 (IL-6) secretion by bone marrow stromal cells (BMSCs), further contributing to its anti-tumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of IKKβ, which prevents the phosphorylation and degradation of IκBα . By stabilizing IκBα, this compound effectively blocks the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation . This inhibition disrupts the NF-κB signaling pathway, leading to reduced cell proliferation and increased apoptosis in multiple myeloma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibition of NF-κB activation in both in vitro and in vivo studies . Long-term treatment with this compound results in significant growth inhibition of multiple myeloma cells and reduced IL-6 secretion by BMSCs . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of polyarthritis, oral administration of this compound at 12 mg/kg twice daily inhibited paw swelling in a dose-dependent manner and provided protection against arthritis-induced weight loss . Higher doses of this compound resulted in more pronounced anti-inflammatory effects, while lower doses had minimal impact . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the NF-κB signaling cascade . By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB . This inhibition affects various downstream signaling pathways, including those involved in cell survival, proliferation, and inflammation . The compound’s impact on these pathways underscores its potential as a therapeutic agent for conditions characterized by aberrant NF-κB activation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit IKKβ . The compound’s ability to penetrate cellular membranes and reach its target enzyme is crucial for its therapeutic efficacy . This compound’s distribution within tissues ensures that it can exert its inhibitory effects on NF-κB activation in various cellular contexts .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with IKKβ to inhibit NF-κB activation . The compound’s localization is facilitated by its chemical structure, which allows it to effectively bind to IKKβ and prevent the phosphorylation of IκBα . This subcellular targeting is essential for this compound’s ability to modulate NF-κB signaling and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLN120B involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents. The goal would be to produce this compound at a scale suitable for clinical trials and potential commercialization .

Chemical Reactions Analysis

Types of Reactions

MLN120B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new substituents on the this compound molecule

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents on the molecule .

Comparison with Similar Compounds

MLN120B is unique in its selectivity and potency as an IKKβ inhibitor. Similar compounds include:

BAY 11-7082: An NF-κB inhibitor that inhibits IκBα phosphorylation.

IMD-0560: A novel inhibitor of IκB kinase beta.

Bardoxolone Methyl: An activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway with potential anti-tumor and anti-inflammatory activities

This compound stands out due to its high selectivity for IKKβ and its effectiveness in preclinical models of multiple myeloma and rheumatoid arthritis .

Properties

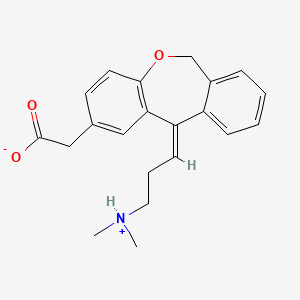

IUPAC Name |

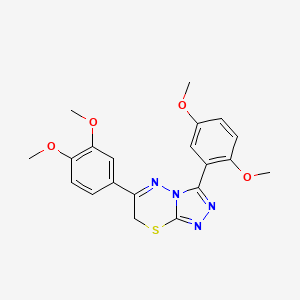

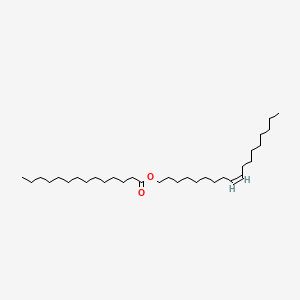

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432993 | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783348-36-7 | |

| Record name | ML-120B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 783348-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ML-120B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MLN120B?

A1: this compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ. [, , , , , ] This kinase plays a crucial role in activating the NF-κB pathway, a key regulator of inflammation and cell survival.

Q2: How does this compound interact with IKKβ?

A2: this compound competitively binds to the ATP-binding site of IKKβ, effectively blocking its kinase activity. [, , ]

Q3: What are the downstream effects of this compound's inhibition of IKKβ?

A3: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , ] This, in turn, inhibits the translocation of NF-κB into the nucleus, effectively blocking the transcription of various genes involved in inflammation, cell survival, and other cellular processes.

Q4: Can this compound affect other signaling pathways?

A4: Although primarily known for IKKβ inhibition, research suggests this compound might also influence non-NF-κB pathways, contributing to its observed effects on cell proliferation and apoptosis. [] Further investigation is needed to elucidate these interactions fully.

Q5: What is the significance of this compound's effect on the bone marrow microenvironment?

A5: this compound demonstrates significant activity in the bone marrow microenvironment, inhibiting both the constitutive and multiple myeloma cell adhesion-induced IL-6 secretion from bone marrow stromal cells (BMSCs). [, ] This finding is particularly relevant in the context of multiple myeloma, where the bone marrow microenvironment plays a crucial role in tumor cell growth and survival.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 367 g/mol. []

Q7: What in vitro models have been used to study this compound?

A8: Researchers have utilized various in vitro models, including human multiple myeloma cell lines (e.g., MM.1S, MM.1R, RPMI 8226, U266, INA6), primary multiple myeloma cells, fibroblast-like synoviocytes, chondrocytes, and mast cells, to evaluate the effects of this compound on cell proliferation, cytokine production, and apoptosis. [, , , , , , , , , , , , , ]

Q8: What are the key findings from in vitro studies using this compound?

A9: In vitro studies show that this compound effectively inhibits TNFα-induced NF-κB activation and downstream inflammatory responses in various cell types. [, , , , ] It also shows potential in sensitizing multiple myeloma cells to conventional chemotherapeutic agents like doxorubicin and melphalan. [, ]

Q9: Which in vivo models have been used to study this compound?

A10: Preclinical research has employed murine models of multiple myeloma, rheumatoid arthritis, and acute lung injury to study the in vivo efficacy of this compound. [, , , , ]

Q10: What are the key findings from in vivo studies using this compound?

A11: In vivo studies demonstrate that this compound can suppress tumor growth in a murine xenograft model of multiple myeloma. [, ] It also exhibits therapeutic potential in models of rheumatoid arthritis, protecting against bone and cartilage destruction. [, ] Additionally, it can attenuate acute lung injury and reduce neutrophil infiltration in LPS-induced lung inflammation models. [, , ]

Q11: Has this compound been evaluated in clinical trials?

A11: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not yet progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.

Q12: What is the toxicological profile of this compound?

A14: While detailed toxicological data for this compound is not extensively discussed in the provided research, preclinical studies in mice indicate that it can cause significant B-cell depletion in the spleen and bone marrow. [, ] This finding underscores the need for further investigation into its potential side effects and safety profile.

Q13: What are the potential future directions for research on this compound?

A13: Future research could focus on:

- Optimizing its pharmacokinetic properties: Investigating strategies to enhance its stability, solubility, and bioavailability could improve its therapeutic potential. []

- Exploring combination therapies: Combining this compound with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could enhance its efficacy. [, ]

- Developing biomarkers: Identifying biomarkers that can predict response to this compound or monitor potential adverse effects would be valuable in clinical settings. []

Q14: What are the key challenges and considerations for translating this compound into clinical use?

A14: Key challenges include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.